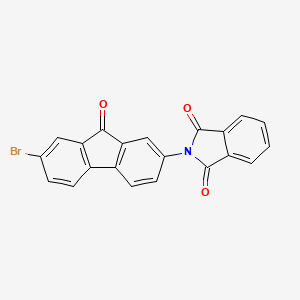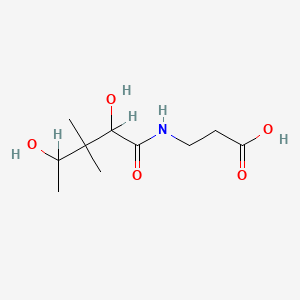![molecular formula C13H16O6 B14738829 2-[2-(Carboxymethyloxy)-3-propan-2-ylphenoxy]acetic acid CAS No. 6270-24-2](/img/structure/B14738829.png)
2-[2-(Carboxymethyloxy)-3-propan-2-ylphenoxy]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(Carboxymethyloxy)-3-propan-2-ylphenoxy]acetic acid is an organic compound with a complex structure that includes a carboxymethyloxy group and a propan-2-ylphenoxy group
Méthodes De Préparation
The synthesis of 2-[2-(Carboxymethyloxy)-3-propan-2-ylphenoxy]acetic acid typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to produce the desired compound with high specificity.
Industrial production methods for this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as the control of reaction parameters such as temperature and pressure, are crucial for efficient production.
Analyse Des Réactions Chimiques
2-[2-(Carboxymethyloxy)-3-propan-2-ylphenoxy]acetic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halides and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
2-[2-(Carboxymethyloxy)-3-propan-2-ylphenoxy]acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules
Biology: This compound can be used in the study of biochemical pathways and enzyme interactions. Its ability to interact with biological molecules makes it a valuable tool for research in molecular biology and biochemistry.
Medicine: Potential applications in drug development and therapeutic treatments. Its interactions with biological targets can be explored for the development of new medications.
Industry: Used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.
Mécanisme D'action
The mechanism by which 2-[2-(Carboxymethyloxy)-3-propan-2-ylphenoxy]acetic acid exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways and cellular processes. For example, the compound may bind to enzymes or receptors, altering their activity and leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific context and application.
Comparaison Avec Des Composés Similaires
2-[2-(Carboxymethyloxy)-3-propan-2-ylphenoxy]acetic acid can be compared with other similar compounds such as:
2-(2-(2-Methoxyethoxy)ethoxy)acetic acid: This compound has a similar structure but different functional groups, leading to distinct chemical properties and applications.
Acetic acid derivatives: Various derivatives of acetic acid can be compared based on their chemical reactivity and potential applications. Each derivative has unique properties that make it suitable for specific uses.
The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions, making it a versatile compound for research and industrial applications.
Propriétés
Numéro CAS |
6270-24-2 |
|---|---|
Formule moléculaire |
C13H16O6 |
Poids moléculaire |
268.26 g/mol |
Nom IUPAC |
2-[2-(carboxymethoxy)-3-propan-2-ylphenoxy]acetic acid |
InChI |
InChI=1S/C13H16O6/c1-8(2)9-4-3-5-10(18-6-11(14)15)13(9)19-7-12(16)17/h3-5,8H,6-7H2,1-2H3,(H,14,15)(H,16,17) |
Clé InChI |
BOFBFICZQAUAIS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C(=CC=C1)OCC(=O)O)OCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


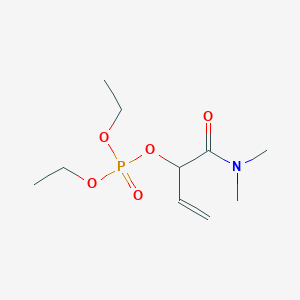
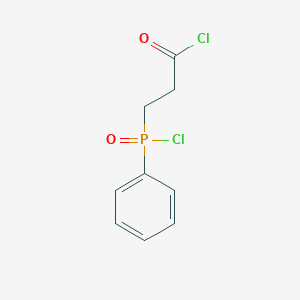
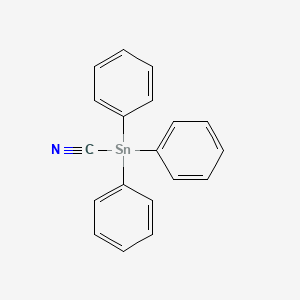

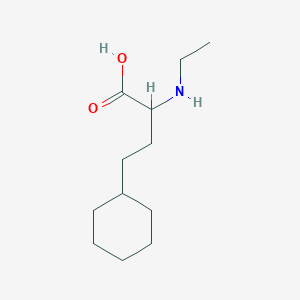

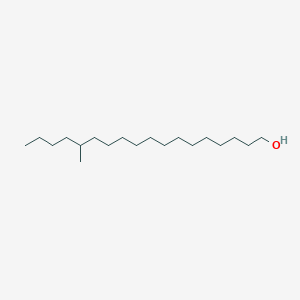
![1-{[(Morpholin-4-yl)sulfanyl]carbonothioyl}azepane](/img/structure/B14738805.png)
![hexacyclo[10.10.2.02,11.03,8.013,22.014,19]tetracosa-2(11),3,5,7,9,13(22),14,16,18,20-decaene-23,24-dicarboxylic acid](/img/structure/B14738810.png)
![Diethyl [(chloroacetyl)(4-methylphenyl)amino]propanedioate](/img/structure/B14738834.png)
